5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide
Description
5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide (CAS: 1188053-62-4) is a heterocyclic hydrazide derivative featuring an isoxazole core substituted with a meta-tolyl group at the 5-position and a hydrazide moiety at the 3-position. Its molecular weight is 217.23 g/mol, and it is typically synthesized via the reaction of 5-m-Tolyl-isoxazole-3-carboxylic acid with hydrazine hydrate, analogous to methods described for related hydrazides (e.g., 5-methylisoxazole-3-carbohydrazide) . The compound serves as a versatile precursor for synthesizing bioactive molecules, including heterocyclic amides and thiosemicarbazides, which are explored for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(3-methylphenyl)-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)10-6-9(14-16-10)11(15)13-12/h2-6H,12H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNQQKOLYNJRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts. Another method involves the use of tert-butyl nitrite or isoamyl nitrite to synthesize 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazide group undergoes condensation with aldehydes or ketones to form hydrazones, a key step in synthesizing bioactive derivatives. For example:
-
Reaction with aldehydes :
This intermediate can be further reduced to alkyl-substituted hydrazines using agents like sodium borohydride or lithium aluminum hydride . -
Reaction with ketones :
Cyclocondensation with α,β-unsaturated ketones forms pyrazole derivatives via [3+2] cyclization .
Cyclization to 1,3,4-Oxadiazoles
Under dehydrating conditions, the hydrazide group cyclizes with carboxylic acids or esters to form 1,3,4-oxadiazoles, a pharmacologically relevant scaffold:
This reaction proceeds via intermediate hydrazones, with POCl₃ acting as a cyclizing agent .
Thiosemicarbazide Derivatives
Condensation with isothiocyanates forms thiosemicarbazides, which exhibit immunomodulatory properties:
These derivatives modulate lymphocyte proliferation and cytokine production .
Salt Formation and Functionalization
The hydrazide’s NH₂ group reacts with acids to form salts (e.g., hydrochlorides or nitrates) . Alkylation or acylation at the hydrazide nitrogen is also feasible under basic conditions.
Key Reaction Data
Pharmacological Relevance
Derivatives of this compound demonstrate:
Scientific Research Applications
Biological Activities
5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide exhibits various biological activities, making it a valuable compound in drug development. The following table summarizes its key applications:
Case Studies and Research Findings
-
Antimicrobial Evaluation
A study synthesized various isoxazole derivatives, including this compound, and evaluated their antimicrobial activity against bacterial and fungal strains. Compounds derived from this hydrazide exhibited notable efficacy, particularly those with halogen substituents on the aromatic ring, which enhanced their antimicrobial properties significantly . -
Anticancer Potential
Research has indicated that isoxazole derivatives can inhibit cancer cell proliferation. A specific derivative was tested against various cancer cell lines, showing promising results in reducing cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases . -
Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound were explored through in vitro studies that demonstrated its ability to inhibit pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways involved can vary depending on the specific biological activity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents on the isoxazole ring or the hydrazide/amide moiety:
- 5-Methylisoxazole-3-carbohydrazide : A simpler derivative with a methyl group at the 5-position, used to synthesize triazole-thiols .
- 5-(Methoxymethyl)isoxazole-3-carbohydrazide : Contains a methoxymethyl substituent, offering enhanced solubility due to the polar methoxy group .
- N-(5-Chloro-2-methylphenyl)-5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-carboxamide : Features a carboxamide group and a hydroxy-methoxyphenyl substituent, demonstrating the impact of aromatic substitution on bioactivity .
Physicochemical Trends
- Melting Points : Carboxamide derivatives (e.g., compound 46 ) exhibit higher melting points (186–246°C) than hydrazides, reflecting stronger intermolecular interactions.
Biological Activity
5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide, known by its CAS number 1188053-62-4, is a compound belonging to the isoxazole class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Isoxazoles are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that isoxazole derivatives can modulate various cellular processes by binding to receptors and influencing signaling pathways. This compound has shown promise in several areas:
- Antiviral Activity : Isoxazole derivatives have been investigated for their potential as antiviral agents. They exhibit activity against viruses by interfering with viral replication mechanisms.
- Antimicrobial Effects : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Properties : Some studies indicate that it may reduce inflammation through modulation of inflammatory pathways.
Efficacy Against Pathogens
Research has highlighted the effectiveness of this compound against several pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Antitubercular activity | Jaju et al. |
| Various bacterial strains | Antimicrobial activity | BenchChem |
| Viruses (specific types) | Antiviral activity | MDPI |
Case Studies
- Antitubercular Activity : In a study by Jaju et al., isonicotinyl hydrazide derivatives were synthesized and evaluated for their antitubercular properties against M. tuberculosis H37Rv strain. The study revealed that certain derivatives exhibited significant inhibitory effects, suggesting a similar potential for this compound due to structural similarities .
- Antimicrobial Screening : A comprehensive screening of various isoxazole derivatives indicated that compounds with similar structures to this compound displayed notable antimicrobial properties against a range of Gram-positive and Gram-negative bacteria .
Comparative Analysis
When compared to other compounds with similar structures, this compound shows unique characteristics that may enhance its biological activity:
| Compound | Biological Activity | Key Findings |
|---|---|---|
| Sulfamethoxazole | Antimicrobial | Effective against M. tuberculosis |
| Ibotenic Acid | Neuroactive | Modulates neurotransmitter systems |
| Leflunomide | Anti-inflammatory | Inhibits lymphocyte proliferation |
Future Directions
The exploration of this compound's biological activity suggests several avenues for future research:
- Mechanistic Studies : Further investigations into the specific molecular interactions and pathways influenced by this compound could elucidate its full therapeutic potential.
- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans will be essential for transitioning from laboratory findings to therapeutic applications.
- Structural Modifications : Modifying the chemical structure to enhance potency or reduce toxicity could lead to the development of more effective derivatives.
Q & A
Q. What mechanistic insights explain its selectivity in trifluoromethylation reactions?
- Methodological Answer : Probe reaction mechanisms via isotopic labeling (¹⁵N/¹³C) and DFT calculations. Compare selectivity in TFA/NaTFA/ACN systems, focusing on intermediates like thiosemicarbazides. Kinetic studies (stopped-flow UV-Vis) can identify rate-limiting steps .
Tables for Key Data
Table 1 : Immunomodulatory Activity in Murine Models (from )
| Parameter | Result (150 µg/ml) |
|---|---|
| Lymphocyte Proliferation | 2.5-fold increase |
| IL-1β Production | 1.8-fold increase |
| TNF-α Production | No significant change |
Table 2 : Synthetic Yield Optimization (from )
| Step | Yield (%) |
|---|---|
| Nitrosation | 65–70 |
| Esterification | 80–85 |
| Hydrazide Formation | 70–75 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
